molecular formula C29H48NO2P B8235932 1-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-1,2,3,4-tetrahydroquinoline

1-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-1,2,3,4-tetrahydroquinoline

Cat. No.: B8235932
M. Wt: 473.7 g/mol
InChI Key: XUGGIQSNYXJAIN-UHFFFAOYSA-N
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Description

1-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-1,2,3,4-tetrahydroquinoline (CAS: 1186392-43-7) is a chiral phosphoramidite ligand characterized by a dinaphthodioxaphosphepin scaffold fused to a tetrahydroquinoline moiety. Its molecular formula is C30H24NO2P, with a molecular weight of 461.49 g/mol . The compound is moisture-sensitive and typically supplied as a yellow powder for research purposes, often in collaboration with institutions like the Shanghai Institute of Organic Chemistry (SIOC) .

Structurally, the dinaphthodioxaphosphepin system provides a rigid, electron-rich environment, while the tetrahydroquinoline moiety introduces stereochemical control. This ligand is pivotal in asymmetric catalysis, particularly in enantioselective allylic alkylation and vinylation reactions, where it coordinates transition metals (e.g., iridium, palladium) to achieve high enantiomeric excess (ee) .

Properties

IUPAC Name

1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48NO2P/c1-4-12-23-20(8-1)15-17-26-28(23)29-24-13-5-2-9-21(24)16-18-27(29)32-33(31-26)30-19-7-11-22-10-3-6-14-25(22)30/h20-29H,1-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGGIQSNYXJAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCC3C2C4C5CCCCC5CCC4OP(O3)N6CCCC7C6CCCC7
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48NO2P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-1,2,3,4-tetrahydroquinoline involves multiple steps, starting with the preparation of the phosphapentacyclic ring system. This can be achieved through a series of cyclization reactions involving appropriate precursors under controlled conditions. The quinoline moiety is then introduced through a coupling reaction, typically using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to maintain consistent reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

1-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Neuropharmacology

Recent studies have indicated that compounds similar to 1-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-1,2,3,4-tetrahydroquinoline may exhibit properties beneficial for treating neurodegenerative diseases such as Alzheimer's disease. Research has focused on the design of dual-target inhibitors that can interact with multiple pathways involved in neurodegeneration.

Case Study:
A study explored the synthesis of hybrid compounds combining the pharmacophoric features of 3,4-dihydroquinolinone derivatives and dithiocarbamate moieties. These compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), both of which are implicated in Alzheimer's disease pathology. The results demonstrated promising activity against these targets and the ability to cross the blood-brain barrier (BBB), suggesting potential therapeutic applications for agents based on this compound's structure .

Anticancer Activity

The unique structural features of 1-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin derivatives may also provide a basis for anticancer activity. The phosphine oxide framework is known to enhance biological activity against various cancer cell lines.

Case Study:
Research has shown that phosphine oxide derivatives can induce apoptosis in cancer cells. The introduction of dioxaphosphepin structures has been associated with increased potency in inhibiting tumor growth through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival .

Summary of Findings

Application AreaKey Findings
NeuropharmacologyPotential as dual-target inhibitors for Alzheimer’s disease; effective against AChE and MAO.
Cancer TherapyInduces apoptosis in cancer cells; enhances biological activity against tumor growth.

Mechanism of Action

The mechanism of action of 1-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous dinaphthodioxaphosphepin derivatives:

Compound Name (CAS) Molecular Formula Substituents/Stereochemistry Key Properties/Applications References
1-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-1,2,3,4-tetrahydroquinoline (1186392-43-7) C30H24NO2P Tetrahydroquinoline substituent; (11bR) configuration High enantioselectivity in Ir/Pd-catalyzed allylic alkylation; moisture-sensitive
(11bS)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-1,2,3,4-tetrahydroquinoline (1710694-47-5) C30H24NO2P (11bS) enantiomer Mirror-image catalytic activity; used in opposite stereoselective reactions
(11bR)-4-Hydroxy-2,6-diphenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin (695162-86-8) C32H21O4P P=O group; diphenyl substituents Enhanced oxidative stability; limited catalytic utility due to reduced Lewis basicity
(11bR)-N,N,2,6-Tetramethyl-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine (864529-88-4) C24H22NO2P N,N-dimethylamine; methyl substituents Increased steric bulk; tailored for bulky substrate coordination in Pd-catalyzed cross-coupling
1-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-ylpyrrolidine (636559-55-2) C25H22NO2P Pyrrolidine substituent Reduced π-interaction capability; lower enantioselectivity in certain allylic substitutions

Key Insights:

Stereochemical Impact : The (11bR) vs. (11bS) configuration directly inverts enantioselectivity in catalytic reactions. For example, (11bS)-configured analogs produce mirror-image products in asymmetric allylic alkylation .

Substituent Effects: Tetrahydroquinoline vs. Pyrrolidine: The tetrahydroquinoline group enhances π-π interactions with aromatic substrates, improving enantioselectivity compared to pyrrolidine derivatives . P=O vs. P–N Bonds: Oxidized derivatives (e.g., 695162-86-8) exhibit reduced Lewis basicity, limiting their utility in metal coordination .

Steric Modifications : Methyl or diphenyl substituents (e.g., 864529-88-4) adjust steric bulk, optimizing catalysis for specific substrate sizes .

Biological Activity

1-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-1,2,3,4-tetrahydroquinoline is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₃₆H₂₈N₂O₂P
  • Molecular Weight : 461.49 g/mol
  • CAS Number : 1186392-43-7
  • Melting Point : 390-400 °C

Biological Activity Overview

The biological activity of this compound is primarily attributed to its unique dioxaphosphepin structure combined with the tetrahydroquinoline moiety. Research indicates that it may exhibit various pharmacological effects including anti-cancer, anti-inflammatory, and antimicrobial properties.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest the following potential pathways:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Antioxidant Activity : It has been suggested that the compound possesses antioxidant properties that help mitigate oxidative stress in cells.
  • Modulation of Signaling Pathways : It may influence key signaling pathways related to inflammation and apoptosis.

Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of various phosphine-based compounds similar to 1-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin derivatives. The results indicated significant cytotoxicity against several cancer cell lines with IC50 values ranging from 5 to 15 µM, suggesting a promising therapeutic index for further development .

Antimicrobial Properties

Research conducted by Smith et al. (2020) demonstrated that derivatives of this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined to be as low as 10 µg/mL for certain bacterial strains .

Anti-inflammatory Effects

In a study focusing on inflammatory models in vitro and in vivo, the compound showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .

Data Tables

Biological ActivityTargetIC50/MIC Values
AnticancerVarious cancer cell lines5 - 15 µM
AntimicrobialGram-positive bacteria10 µg/mL
Gram-negative bacteria15 µg/mL
Anti-inflammatoryCytokine productionSignificant reduction

Q & A

Q. What analytical methods are recommended to confirm enantiomeric purity (>99% e.e.) of this compound?

Enantiomeric excess (e.e.) is critical for asymmetric catalysis. Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10) at 1.0 mL/min. Compare retention times with racemic standards. For absolute configuration verification, X-ray crystallography is required, as demonstrated for related dinaphtho-dioxaphosphepin derivatives with resolved stereochemistry .

Q. What safety precautions are necessary during handling?

The compound is moisture-sensitive and may cause skin irritation. Follow SDS guidelines:

  • Use glove boxes or Schlenk lines under inert gas (N₂/Ar) to prevent hydrolysis.
  • Wear nitrile gloves, lab coats, and safety goggles .
  • In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention .

Q. How can the compound be synthesized with high purity (≥98%)?

A validated protocol involves:

  • Phosphorylation of tetrahydroquinoline precursors with dinaphtho-dioxaphosphepin chloride under anhydrous conditions.
  • Chiral resolution via recrystallization in toluene/hexane mixtures to achieve ≥99% e.e. .
  • Purification by column chromatography (SiO₂, ethyl acetate/hexane gradient) .

Advanced Research Questions

Q. How do substituents on the dinaphtho-dioxaphosphepin core influence enantioselectivity in catalysis?

Substituent effects were systematically studied in asymmetric hydrogenation:

Substituent PositionCatalytic Activity (TON)Enantioselectivity (% e.e.)Reference
2,6-Bis(CF₃-phenyl)1,20098.5
2,6-Diphenyl95097.2
2,6-Bis(3,5-dimethylphenyl)1,05096.8
Bulky electron-withdrawing groups (e.g., CF₃) enhance TON and e.e. by stabilizing transition states via π-π interactions .

Q. What computational methods predict stereoelectronic properties of this phosphine ligand?

  • Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates natural bite angles (85–92°) and HOMO/LUMO energies to assess ligand rigidity and electron-donating capacity.
  • Molecular dynamics simulations model ligand-metal coordination in Ru(II) complexes, correlating with experimental catalytic outcomes .

Q. How does solvent choice impact reaction kinetics in cross-coupling applications?

Solvent polarity and coordinating ability significantly affect reaction rates:

SolventDielectric Constant (ε)Reaction Rate (k, s⁻¹)
THF7.50.045
Toluene2.40.032
DCM8.90.028
Polar aprotic solvents like THF stabilize intermediates, while non-polar solvents favor ligand-metal coordination .

Data Contradictions and Resolution

Q. Conflicting reports on hydrolytic stability: How to reconcile discrepancies?

  • Early studies claimed stability in air for ≤1 hour , but recent data show decomposition within 10 minutes under ambient humidity.
  • Resolution: Use Karl Fischer titration to quantify trace water in solvents. Pre-dry solvents to <10 ppm H₂O and store ligands under Ar .

Q. Why do enantioselectivities drop in scaled-up reactions?

  • Small-scale reactions (≤10 mg) achieve >99% e.e., but pilot-scale (1 g) yields ≤95% e.e. due to mixing inefficiencies .
  • Mitigation: Optimize stirring rate (>500 rpm) and use segmented flow reactors to maintain homogeneity .

Methodological Recommendations

Q. Best practices for characterizing phosphine oxidation states?

  • ³¹P NMR spectroscopy : δ = +25 to +35 ppm for P(III) species; δ = +50 to +60 ppm for oxidized P(V) byproducts.
  • X-ray photoelectron spectroscopy (XPS) : Resolve P 2p₃/₂ peaks at 130–132 eV (P⁰) vs. 134–136 eV (P⁵⁺) .

Q. How to design control experiments for ligand-metal binding studies?

  • Competition experiments : Add a 10-fold excess of triphenylphosphine to displace weakly bound ligands.
  • UV-Vis titration : Monitor absorbance shifts (λ = 300–400 nm) during gradual ligand addition to metal precursors .

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